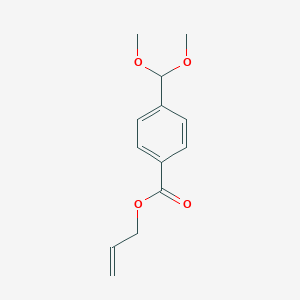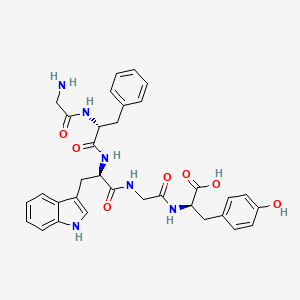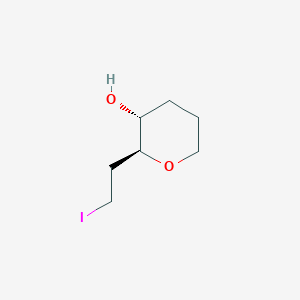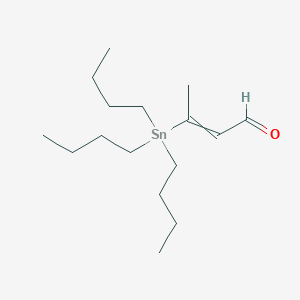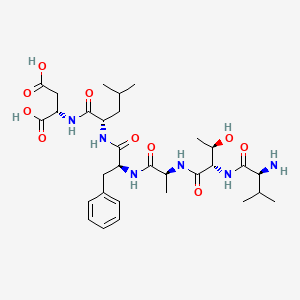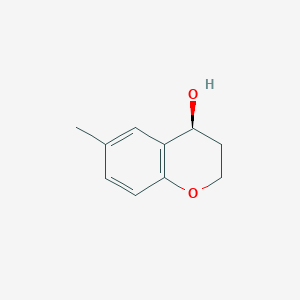
alphaBIOF-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AlphaBIOF-10 is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alphaBIOF-10 typically involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Systems: For higher efficiency, continuous flow systems are employed, allowing for the constant production of this compound with minimal downtime.
Chemical Reactions Analysis
Types of Reactions
AlphaBIOF-10 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound.
Scientific Research Applications
AlphaBIOF-10 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of alphaBIOF-10 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Enzyme Activity: It can inhibit or activate enzymes, thereby influencing metabolic pathways.
Altering Gene Expression: The compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
AlphaBIOF-10 is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
BetaBIOF-20: Known for its higher reactivity but lower stability compared to this compound.
GammaBIOF-30: Exhibits similar stability but different reactivity patterns.
DeltaBIOF-40: Has unique applications in specific industrial processes but lacks the versatility of this compound.
Properties
CAS No. |
201670-48-6 |
|---|---|
Molecular Formula |
C18H13ClN2OS |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-chloro-2-methylsulfanyl-5-naphthalen-1-yloxy-1H-benzimidazole |
InChI |
InChI=1S/C18H13ClN2OS/c1-23-18-20-14-9-13(19)17(10-15(14)21-18)22-16-8-4-6-11-5-2-3-7-12(11)16/h2-10H,1H3,(H,20,21) |
InChI Key |
BRUDBEAFYXLNQE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
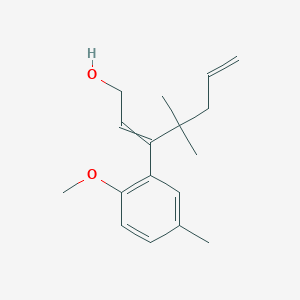
![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)
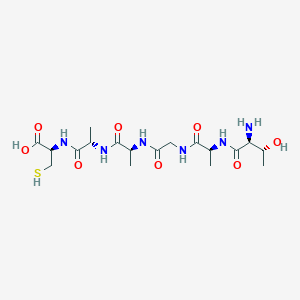
![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)
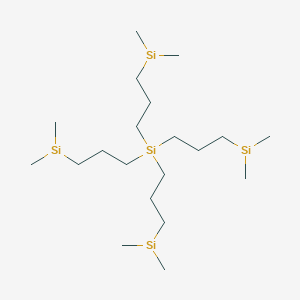
![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
